5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole
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Description
“5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole” is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The compound is also known by other synonyms such as “4H,5H,6H-cyclopenta[d][1,3]thiazole” and "SCHEMBL2374521" .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2
. The Canonical SMILES representation is C1CC2=C(C1)SC=N2
. These codes provide a textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 41.1 Ų . It has a complexity of 94.5 as computed by Cactvs 3.4.6.11 . The compound has a XLogP3-AA value of 1.7 , indicating its lipophilicity.
Scientific Research Applications
Synthesis and Chemical Properties
- A series of new pyrrolo[d][1,2,3]thiadiazole carboxylates and 5,6-dihydro-4H-cyclopenta[d][1,2,3]thiadiazoles were synthesized via the Hurd–Mori reaction. This study explored the regioselectivity of cyclization and established trends to predict the formation of bicyclic 1,2,3-thiadiazoles (Turner et al., 2010).
- Investigations into the radical cyclizations of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols showed the formation of dithiaspirobicycles, demonstrating the utility of 1,3-thiazole-5-thiols in complex chemical synthesis (Jenny et al., 1989).
Structural Analysis
- X-ray structures of various thiazolidine-2-thiones, including 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d]thiazole-2-thione, were presented, showing different conformations of the heteroatomic ring in compounds with five-, six-, or seven-membered condensed rings (Laknifli et al., 1995).
Synthesis and Reaction Studies
- The synthesis and reactions of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent led to the formation of 4,5-dihydro-1,3-thiazoles and 5-6-dihydro-4H-thiazines, illustrating another aspect of the chemical versatility of these compounds (Kodama et al., 2005).
Application in Complex Compound Synthesis
- 1,3-Thiazole-5(4H)-thiones undergo various reactions, such as 1,3-dipolar cycloadditions and Diels-Alder reactions, to form a range of dithiaspiro heterocycles and fused polycyclic compounds, showcasing the compound's utility in creating complex molecular structures (Heimgartner, 1991).
Advanced Synthesis Techniques
- Microwave-assisted synthesis has been developed for efficient and general production of 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines. This method features very short reaction times and high yields, highlighting a modern approach to synthesizing these compounds (Orelli et al., 2020).
properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCKBDNIBZPFCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342300 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |
CAS RN |
5661-10-9 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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